molecular formula C15H15N3OS B4182706 N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-3-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-3-carboxamide

Cat. No.: B4182706
M. Wt: 285.4 g/mol
InChI Key: SMDBDVYWKFMQMH-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-3-carboxamide is a synthetic compound that features both an imidazole ring and a benzothiophene moiety The imidazole ring is a five-membered aromatic ring containing two nitrogen atoms, while the benzothiophene moiety consists of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-3-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation reaction of 1,2-dicarbonyl compounds with ammonia or primary amines.

    Attachment of the Propyl Chain: The imidazole ring is then functionalized with a propyl chain through nucleophilic substitution reactions.

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized via cyclization reactions involving thiophene and benzene derivatives.

    Coupling of the Imidazole and Benzothiophene Moieties: The final step involves coupling the imidazole-propyl derivative with the benzothiophene carboxylic acid derivative using amide bond formation reactions, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: It is used in studies investigating its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Chemical Biology: It is employed in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the benzothiophene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide: Similar structure but with a carboxamide group at the 2-position of the benzothiophene ring.

    N-[3-(1H-imidazol-1-yl)propyl]-1-thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a benzothiophene ring.

    N-[3-(1H-imidazol-1-yl)propyl]-1-benzofuran-3-carboxamide: Similar structure but with a benzofuran ring instead of a benzothiophene ring.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-3-carboxamide is unique due to the presence of both the imidazole and benzothiophene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(17-6-3-8-18-9-7-16-11-18)13-10-20-14-5-2-1-4-12(13)14/h1-2,4-5,7,9-11H,3,6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDBDVYWKFMQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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